2-(2,4-Dibromophenoxy)propanoic acid 2-(2,4-Dibromophenoxy)propanoic acid
Brand Name: Vulcanchem
CAS No.: 6965-70-4
VCID: VC2321191
InChI: InChI=1S/C9H8Br2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)
SMILES: CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br
Molecular Formula: C9H8Br2O3
Molecular Weight: 323.97 g/mol

2-(2,4-Dibromophenoxy)propanoic acid

CAS No.: 6965-70-4

Cat. No.: VC2321191

Molecular Formula: C9H8Br2O3

Molecular Weight: 323.97 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dibromophenoxy)propanoic acid - 6965-70-4

Specification

CAS No. 6965-70-4
Molecular Formula C9H8Br2O3
Molecular Weight 323.97 g/mol
IUPAC Name 2-(2,4-dibromophenoxy)propanoic acid
Standard InChI InChI=1S/C9H8Br2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)
Standard InChI Key BNJNLGGUPKGAHB-UHFFFAOYSA-N
SMILES CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br
Canonical SMILES CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br

Introduction

Synthesis and Preparation

Proposed Synthetic Methodology

Drawing from the methodology used for 2-(2,4-dichlorophenoxy)propionic acid, a potential synthesis might involve the following steps and conditions :

  • Reacting 2,4-dibromophenol with 2-chloropropionic acid in a suitable solvent such as dimethyl sulfoxide (DMSO)

  • Using potassium hydroxide as a base to facilitate the reaction by forming the phenolate ion

  • Adding a catalyst such as 4-dimethylaminopyridine to improve reaction efficiency

  • Controlling the reaction temperature between 20-80°C for optimal yield

  • Neutralizing with sulfuric acid after the reaction is complete to precipitate the product

  • Isolating the product through filtration and recrystallization using an appropriate solvent system

The reaction would likely follow this general scheme:
2,4-dibromophenol + 2-chloropropionic acid + KOH → 2-(2,4-dibromophenoxy)propanoic acid + KCl + H2O

Reaction Conditions and Optimization

Based on the synthesis of related compounds, the following reaction parameters might be considered optimal for the synthesis of 2-(2,4-Dibromophenoxy)propanoic acid :

Table 1: Potential Optimal Reaction Conditions for 2-(2,4-Dibromophenoxy)propanoic acid Synthesis

ParameterOptimal ConditionNotes
SolventDMSO300-400 mL per mol of phenol
Molar ratio (phenol:chloropropionic acid)1:1Equimolar for complete conversion
Molar ratio (phenol:KOH)1:2Excess base to ensure complete deprotonation
Catalyst4-Dimethylaminopyridine1-2% w/w relative to phenol
Reaction time8-10 hoursMay vary based on temperature
Reaction temperature20-80°CHigher temperatures generally decrease reaction time
Purification solventNormal hexaneFor recrystallization of the final product

These conditions would need to be experimentally optimized specifically for 2-(2,4-Dibromophenoxy)propanoic acid, as the bromine substituents might affect the reactivity of the phenol and thus require adjustments to the reaction parameters established for the chlorinated analog.

Physical and Chemical Properties

Solubility and Stability

2-(2,4-Dibromophenoxy)propanoic acid would likely exhibit solubility patterns typical of halogenated phenoxypropionic acids, with some modifications due to the bromine substitution. The brominated compound would be expected to have limited solubility in water due to its predominantly hydrophobic nature, but good solubility in organic solvents like alcohols, ethers, and ketones. The presence of bromine atoms would likely enhance the lipophilicity of the molecule compared to its chlorinated analog, potentially affecting its distribution in biological systems and environmental matrices. Regarding stability, the compound would likely be stable under normal storage conditions but might be sensitive to strong oxidizing agents, reducing agents, and bases that could attack the carboxylic acid group or displace the bromine atoms.

Spectroscopic Properties

The spectroscopic profile of 2-(2,4-Dibromophenoxy)propanoic acid would be expected to show distinctive patterns that could aid in its identification and characterization:

Table 3: Predicted Spectroscopic Properties of 2-(2,4-Dibromophenoxy)propanoic acid

Spectroscopic MethodExpected Key Features
IR SpectroscopyO-H stretch (3000-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), aromatic C=C (~1600, ~1500 cm⁻¹), C-O stretch (~1200 cm⁻¹), C-Br stretch (~600-500 cm⁻¹)
¹H NMRAromatic protons (δ ~7.0-7.6 ppm), methine CH (δ ~4.7 ppm), methyl CH₃ (δ ~1.6 ppm), carboxylic acid OH (δ ~12 ppm)
¹³C NMRCarboxylic carbon (δ ~175 ppm), aromatic carbons (δ ~110-150 ppm), methine carbon (δ ~72 ppm), methyl carbon (δ ~18 ppm)
Mass SpectrometryMolecular ion pattern reflecting two bromine isotopes (M, M+2, M+4), fragmentation patterns involving loss of CO₂H, bromine atoms

These spectroscopic data would be valuable for confirming the identity and purity of synthesized 2-(2,4-Dibromophenoxy)propanoic acid and for monitoring reactions involving this compound.

Biological and Toxicological Profile

Environmental Impact and Fate

The environmental behavior of 2-(2,4-Dibromophenoxy)propanoic acid would likely be influenced by its chemical structure, particularly the presence of bromine atoms which could affect its persistence and bioaccumulation potential. The compound might exhibit moderate to high persistence in soil and water systems due to the stability conferred by the bromine substituents, which typically reduce susceptibility to microbial degradation compared to non-halogenated analogs. Potential environmental transformation pathways might include photolysis, hydrolysis, and microbial metabolism, though at potentially slower rates than less halogenated compounds. The lipophilic nature of the brominated phenoxy group would suggest potential for bioaccumulation in aquatic organisms and possible biomagnification in food chains, raising ecological concerns similar to those associated with other persistent halogenated organic compounds.

Applications and Uses

Application AreaPotential UseReasoning
Organic SynthesisIntermediate compoundThe carboxylic acid and bromine functionalities provide sites for further chemical modifications
Medicinal ChemistryLead compound for drug developmentHalogenated phenoxy compounds have shown various biological activities
Materials ScienceMonomer for specialized polymersThe functional groups could participate in polymerization reactions
Research ToolStructure-activity relationship studiesComparison with chlorinated analogs to understand halogen effects on biological activity

These potential applications highlight the versatility of this compound beyond its possible herbicidal properties, although specific applications would require detailed experimental investigation and development.

Research Status and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator